molecular formula C15H17N3S B2894735 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea CAS No. 675105-21-2

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No. B2894735
CAS RN: 675105-21-2
M. Wt: 271.38
InChI Key: SNBGGOJNZMNJDZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as DPTU, is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins, such as acetylcholinesterase, α-glucosidase, and topoisomerase II. In addition, this compound has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various fungi and bacteria, such as Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been reported to have potential therapeutic effects on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments. It is easily synthesized and has a relatively low cost. Moreover, this compound has been shown to exhibit potent biological activities, making it a promising candidate for further research. However, this compound also has some limitations. It has poor solubility in water, which may affect its bioavailability. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for the research on 1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea. First, further studies are needed to elucidate the mechanism of action of this compound. Second, more in vivo studies are needed to evaluate the therapeutic potential of this compound in various diseases. Third, the development of novel this compound derivatives with improved solubility and bioavailability may enhance its potential applications in clinical settings. Fourth, the combination of this compound with other drugs or therapies may enhance its therapeutic effects. Finally, the development of new synthetic methods for this compound may facilitate its large-scale production for further research and potential applications.

Synthesis Methods

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized by the reaction of 2,6-dimethylphenyl isothiocyanate with 3-pyridinemethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which is subsequently cyclized to form this compound.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, this compound has been reported to have potential therapeutic effects on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11-5-3-6-12(2)14(11)18-15(19)17-10-13-7-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBGGOJNZMNJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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